[Methoxy(phenyl)methyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
[methoxy(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNWKIKUJJNBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906385 | |
| Record name | 1,1'-(Methoxymethylene)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-09-7 | |
| Record name | Benzene, 1,1'-(methoxymethylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC75 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Methoxymethylene)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLMETHYL METHYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENZENE, 1,1'-(METHOXYMETHYLENE)BIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J6LM596Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Mechanistic Investigations of Methoxy Phenyl Methyl Benzene Systems
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the behavior of [Methoxy(phenyl)methyl]benzene in these reactions provides insight into the directing effects of its constituent groups.
Electronic Effects of the Methoxy (B1213986) Group on Benzene (B151609) Ring Reactivity and Selectivity
The methoxy group (-OCH₃) significantly influences the reactivity and selectivity of the benzene ring in this compound towards electrophiles. This influence is a result of the interplay between two opposing electronic effects: the resonance (or mesomeric) effect and the inductive effect. vaia.comstackexchange.com
Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. stackexchange.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. vaia.comlibretexts.org This effect makes the ring more susceptible to attack by electrophiles compared to unsubstituted benzene. wikipedia.org The resonance effect is the dominant factor in activating the ring. stackexchange.com
The net result is that the methoxy group is a powerful activating and ortho, para-directing group. libretexts.orgwikipedia.org This means that electrophilic substitution reactions on this compound will preferentially occur at the positions ortho and para to the methoxymethyl substituent. masterorganicchemistry.com The reaction of a substituted ring with an activating group is faster than the same reaction with benzene. libretexts.org
Illustrative Nitration, Halogenation, and Sulfonation Pathways
The ortho, para-directing influence of the methoxy group is evident in various electrophilic aromatic substitution reactions.
Nitration: The nitration of benzyl (B1604629) methyl ether, typically carried out with a mixture of nitric acid and sulfuric acid, yields a mixture of ortho- and para-nitrobenzyl methyl ether. rushim.rustackexchange.com The electrophile in this reaction is the nitronium ion (NO₂⁺). stackexchange.com The distribution of isomers can be influenced by reaction conditions and the specific nitrating agent used. stackexchange.com For instance, the nitration of toluene (B28343), a structurally similar compound, results in a majority of ortho and para products. stackexchange.com
Halogenation: Halogenation, such as bromination or chlorination, also proceeds at the ortho and para positions. The reaction with bromine, often catalyzed by a Lewis acid like FeBr₃, introduces a bromine atom onto the aromatic ring. minia.edu.eg The reaction of methoxybenzene (anisole) with bromine is very fast and primarily yields the para-bromo isomer, with a smaller amount of the ortho-isomer. msu.edu
Sulfonation: Sulfonation, typically using fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to nitration and halogenation, the major products are the ortho- and para-isomers. The sulfonation reaction is reversible. msu.edu
The general mechanism for these reactions involves the attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.eg The positive charge in this intermediate is delocalized over the ring and is particularly stabilized when the electrophile adds to the ortho or para positions, due to the electron-donating resonance effect of the methoxy group. libretexts.org Subsequent loss of a proton from the intermediate restores the aromaticity of the ring, yielding the substituted product. minia.edu.eg
Interactive Data Table: Product Ratios in Electrophilic Aromatic Substitution of Methoxybenzene (Anisole)
| Reaction | Electrophile | ortho-Product (%) | para-Product (%) | meta-Product (%) | Reference |
| Nitration | NO₂⁺ | ~30-40 | ~60-70 | <3 | masterorganicchemistry.com |
| Bromination | Br⁺ | ~10 | ~90 | Trace | msu.edu |
Note: Data is for methoxybenzene (anisole), a closely related compound, and is illustrative of the directing effects.
Oxidative and Reductive Transformations
This compound can undergo a variety of oxidative and reductive reactions, targeting either the benzylic position or the aromatic ring.
Chemical Oxidation Pathways and Product Characterization
The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions.
Oxidation to Aldehydes and Esters: Oxidation with N-bromosuccinimide (NBS) can selectively yield either the corresponding aromatic aldehyde (benzaldehyde) or aromatic methyl ester. nih.gov The outcome is controlled by the amount of NBS and the temperature. Monobromination at the benzylic position followed by elimination of methyl bromide produces the aldehyde, while dibromination and subsequent hydrolysis afford the methyl ester. nih.gov
Oxidation with other reagents: Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can also oxidize the benzylic carbon. In some cases, oxidation can lead to cleavage of the ether linkage, forming products like benzaldehyde (B42025) and phenol. The oxidation of related methoxy-substituted aromatic compounds using peracids can result in hydroxylation of the aromatic ring. nih.gov
The characterization of the oxidation products is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chromatographic techniques.
Interactive Data Table: Oxidation of Benzyl Methyl Ethers with NBS
| Starting Material | Product Type | Reagent | Key Conditions | Yield (%) | Reference |
| Benzyl methyl ether | Aldehyde | 1 equiv. NBS | Reflux in CCl₄, light | Moderate | nih.gov |
| Benzyl methyl ether | Ester | 2 equiv. NBS | Room temp., light | Good | nih.gov |
Catalytic and Stoichiometric Reduction Methods
The reduction of this compound can involve either the cleavage of the benzylic ether bond or the hydrogenation of the aromatic ring.
Hydrogenolysis: The most common reductive transformation is the hydrogenolysis of the benzyl-oxygen bond to yield toluene and methanol (B129727). This is typically achieved using catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C). unive.it However, the efficiency of this reaction can be highly dependent on the solvent and reaction conditions. unive.it For instance, while Pd/C is effective in ethanol, it is almost inactive under certain multiphase conditions. unive.it Raney Nickel (Ra-Ni) has been shown to be an effective catalyst for the debenzylation of benzyl methyl ether under multiphase conditions. unive.it
Dissolving Metal Reductions: Strong reducing agents like lithium in ethylenediamine (B42938) and tetrahydrofuran (B95107) (THF) can cleave the benzyl ether bond under mild conditions. researchgate.net This method has been used for the deprotection of aryl methyl ethers and benzyl ethers. researchgate.net
Other Reductive Methods: Reduction with lithium aluminum hydride (LiAlH₄) can also cleave the ether to produce benzyl alcohol and phenol.
The choice of reducing agent and conditions allows for selective transformations. For example, catalytic transfer hydrogenation can be used to cleave the benzyl ether in the presence of other reducible functional groups. organic-chemistry.org
Fundamental Mechanisms of Molecular Interaction and Intermediate Stabilization
The reactivity of this compound is fundamentally governed by the stability of the intermediates formed during chemical reactions.
In electrophilic aromatic substitution , the key intermediate is the arenium ion (sigma complex). minia.edu.eg The methoxy group, through its electron-donating resonance effect, plays a crucial role in stabilizing this positively charged intermediate, particularly when the attack occurs at the ortho and para positions. libretexts.org This stabilization lowers the activation energy for the reaction, leading to the observed rate enhancement and regioselectivity. libretexts.org
In nucleophilic aromatic substitution reactions , which are less common for this compound unless activated by strong electron-withdrawing groups, the stability of the negatively charged Meisenheimer complex intermediate is paramount. researchgate.netlibretexts.org
In reactions at the benzylic position , such as oxidation and reduction, the stability of radical or ionic intermediates is critical. For example, in the NBS-mediated oxidation, the initial step involves the formation of a benzylic radical, which is stabilized by resonance with the adjacent benzene ring. nih.gov The subsequent steps depend on the reaction pathway leading to either the aldehyde or the ester. nih.gov
The interaction of the molecule with catalysts is also a key mechanistic aspect. In catalytic hydrogenation, the molecule adsorbs onto the surface of the metal catalyst, facilitating the cleavage of the C-O bond. unive.it The nature of the catalyst and the reaction medium can significantly influence the efficiency and selectivity of this process. unive.it
Reactivity of the Central Methine/Methylene (B1212753) Bridge in Diphenylmethane (B89790) Frameworks
The reactivity of the central carbon atom in diphenylmethane and its derivatives, such as this compound, is a key aspect of their chemistry. This section explores the acidity of the benzylic protons and the subsequent chemistry of the resulting carbanions, as well as alkylation reactions at this position.
The methylene group in the diphenylmethane framework is characterized by its mild acidity. wikipedia.org The pKa of diphenylmethane is approximately 32.2 to 33.5, indicating that a strong base is required for deprotonation. wikipedia.orgchembk.comlookchem.comchemicalbook.commsu.edu This acidity is attributed to the stability of the resulting carbanion, known as the benzhydryl anion, where the negative charge is delocalized over the two phenyl rings. wikipedia.orglibretexts.org The weakness of the C-H bond at the benzylic position, with a bond dissociation energy of about 82 kcal/mol, further contributes to this acidity. wikipedia.org
The formation of the diphenylmethide ion is a critical step in many reactions involving diphenylmethane. acs.org For instance, in basic solutions, the rate of oxidation of diphenylmethane is limited by the rate of its ionization to the carbanion. acs.org The stability of this carbanion allows it to be trapped by reagents like oxygen more readily than it is protonated in certain solvent systems. acs.org
The structure of the diphenylmethanide anion has been studied, and it is known to adopt a propeller-like shape. wikipedia.org The stability and reactivity of this carbanion are influenced by various factors, including the inductive effect, hybridization, and the extent of conjugation. libretexts.org
The introduction of a methoxy group, as in this compound, can influence the acidity and subsequent reactivity. The methoxy group is an electron-donating group, which increases the electron density of the benzene ring and can affect the stability of the carbanion. wikipedia.org This can, in turn, influence the rate and regioselectivity of reactions involving the benzylic center. cdnsciencepub.com For instance, the presence of a para-methoxy group has been shown to decrease the rate of reaction of the corresponding cation with nucleophiles. cdnsciencepub.com
Table 1: Acidity of Diphenylmethane and Related Compounds
| Compound | pKa | Reference(s) |
| Diphenylmethane | 32.2 | wikipedia.org |
| Diphenylmethane | 33.5 | chembk.comlookchem.comchemicalbook.commsu.edu |
| Toluene | ~43 | nih.gov |
| Triphenylmethane | 30.6 | libretexts.org |
This table presents the pKa values for diphenylmethane and related compounds to provide context for its acidity.
The carbanion generated from the deprotonation of diphenylmethane and its derivatives is a potent nucleophile and can readily undergo alkylation reactions. wikipedia.org This provides a versatile method for the synthesis of more complex diarylmethane structures.
Early studies demonstrated that the sodium salt of diphenylmethane, formed by reacting diphenylmethane with sodium amide, can be alkylated with various alkyl halides. wikipedia.org For example, treatment with n-bromobutane results in the formation of 1,1-diphenylpentane (B154388) in high yield. wikipedia.org Successful alkylations have been reported with both primary and secondary alkyl halides, including benzyl chloride, n-octyl bromide, and isopropyl chloride, with yields often exceeding 85%. wikipedia.org
More recent research has focused on the asymmetric alkylation of diphenylmethane derivatives, aiming to control the stereochemistry at the newly formed stereocenter. These studies often employ chiral auxiliaries or catalysts. For instance, the use of sec-butyllithium (B1581126) in combination with the chiral ligand (-)-sparteine (B7772259) has been shown to induce enantioselectivity in the alkylation of 2-oxygenated diphenylmethane derivatives. researchgate.netresearchgate.networktribe.com The enantiomeric excess (ee) achieved can be significant, particularly in allylation reactions. researchgate.net
The nature of the substituent on the diphenylmethane framework plays a crucial role in the stereochemical outcome of these reactions. For example, alkylation of 2-methoxyethoxyphenyl phenyl methane (B114726) using sec-BuLi and (−)-sparteine has yielded excellent results, with high enantiomeric excesses in reactions with various electrophiles, including allyl bromide, methyl iodide, and benzyl bromide. researchgate.net Interestingly, when a free hydroxyl group is present at the 2-position, the stereoselectivity of the alkylation can be reversed. researchgate.netresearchgate.net
Table 2: Examples of Alkylation Reactions of Diphenylmethane Derivatives
| Diphenylmethane Derivative | Base/Catalyst | Electrophile | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Diphenylmethane | Sodium amide | n-Bromobutane | 1,1-Diphenylpentane | 92 | N/A | wikipedia.org |
| 2-Oxygenated Diphenylmethane | sec-Butyllithium / (-)-Sparteine | Allyl bromide | Allylated product | - | up to 60 | researchgate.networktribe.com |
| 2-Methoxyethoxyphenyl phenyl methane | sec-BuLi / (-)-Sparteine | Allyl bromide | Allylated product | Excellent | up to 94 | researchgate.net |
| 2-Methoxyethoxyphenyl phenyl methane | sec-BuLi / (-)-Sparteine | Methyl iodide | Methylated product | - | Acceptable | researchgate.net |
This table provides a summary of representative alkylation reactions of diphenylmethane and its derivatives, highlighting the reaction conditions and outcomes.
Advanced Spectroscopic and Crystallographic Elucidation of Methoxy Phenyl Methyl Benzene Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
High-resolution ¹H NMR spectroscopy for [Methoxy(phenyl)methyl]benzene allows for the identification and assignment of each unique proton in the molecule. The spectrum is characterized by distinct signals for the methoxy (B1213986), methine, and aromatic protons, with their chemical shifts (δ) influenced by the electronic environment.
The ten aromatic protons of the two phenyl groups are chemically similar and produce a complex multiplet in the downfield region of the spectrum, typically between δ 7.20 and 7.40 ppm. This region is characteristic of protons attached to benzene (B151609) rings. The methine proton (-CH-), being attached to an oxygen atom and two electron-withdrawing phenyl rings, is significantly deshielded and appears as a sharp singlet further downfield. The three protons of the methoxy group (-OCH₃) are equivalent and give rise to a distinct singlet in the upfield region, characteristic of methyl ethers.
Table 1: ¹H NMR Chemical Shift Assignments for this compound Predicted data based on spectral analysis of analogous compounds.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅)₂ | 7.20 - 7.40 | Multiplet | 10H |
| Methine (-CH -) | ~ 5.35 | Singlet | 1H |
| Methoxy (-OCH₃ ) | ~ 3.38 | Singlet | 3H |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. In the proton-decoupled spectrum of this compound, each unique carbon atom gives a distinct signal.
The two phenyl rings produce four signals corresponding to the ipso, ortho, meta, and para carbons. The ipso-carbon, directly attached to the methine center, is found around δ 142-144 ppm. The other aromatic carbons appear in the typical range of δ 126-129 ppm. The methine carbon (-CH-), bonded to an oxygen and two rings, is significantly deshielded and appears in the δ 80-85 ppm region. The methoxy carbon (-OCH₃) gives a characteristic signal in the δ 55-58 ppm range.
Table 2: ¹³C NMR Spectral Data for this compound Predicted data based on spectral analysis of analogous compounds.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| ipso-C (Phenyl) | ~ 143.0 |
| ortho-C (Phenyl) | ~ 128.6 |
| meta-C (Phenyl) | ~ 127.8 |
| para-C (Phenyl) | ~ 126.9 |
| Methine (-C H-) | ~ 83.5 |
| Methoxy (-OC H₃) | ~ 56.5 |
Two-dimensional (2D) NMR techniques are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network among the protons on the phenyl rings, showing cross-peaks between adjacent ortho, meta, and para protons, confirming their positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would show a clear cross-peak between the methine proton signal (~5.35 ppm) and the methine carbon signal (~83.5 ppm), and another between the methoxy protons (~3.38 ppm) and the methoxy carbon (~56.5 ppm).
Heteronuclear NMR experiments like HSQC and HMBC are fundamental for the analysis of complex systems. They resolve spectral overlap that can occur in 1D spectra and provide definitive evidence for atomic connectivity. In the context of this compound, these techniques are essential to distinguish between the different aromatic carbon environments and to unequivocally link the aliphatic ether portion of the molecule to the dual phenyl rings, leaving no ambiguity in the final structural assignment.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.
Strong absorptions above 3000 cm⁻¹ are indicative of C-H stretching from the aromatic rings (sp² C-H), while bands just below 3000 cm⁻¹ correspond to C-H stretching of the aliphatic methine and methoxy groups (sp³ C-H). The presence of the ether linkage is confirmed by a strong, characteristic C-O-C asymmetric stretching band in the 1150-1085 cm⁻¹ region. Aromatic C=C ring stretching vibrations appear as a pair of bands around 1600 cm⁻¹ and 1450 cm⁻¹. Finally, strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range are due to C-H out-of-plane bending, characteristic of monosubstituted benzene rings.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3020 | C-H Stretch | Aromatic (sp² C-H) |
| 2990 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~ 1600, ~1450 | C=C Stretch | Aromatic Ring |
| 1150 - 1085 | C-O-C Asymmetric Stretch | Ether |
| 770 - 690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z = 198, corresponding to its molecular formula C₁₄H₁₄O. The fragmentation of this molecular ion is dominated by pathways that lead to the formation of stable carbocations. The most prominent fragmentation is the α-cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃) to form the highly stable benzhydryl cation ([CH(C₆H₅)₂]⁺). This cation is resonance-stabilized and gives rise to the base peak (the most intense peak in the spectrum) at m/z = 167. Other significant fragments can arise from the loss of a phenyl radical or subsequent rearrangements.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Ion Formula | Identity |
| 198 | [C₁₄H₁₄O]⁺ | Molecular Ion |
| 167 | [C₁₃H₁₁]⁺ | Benzhydryl Cation (Base Peak) |
| 121 | [C₈H₉O]⁺ | [M - C₆H₅]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium Cation |
Electronic Absorption and Emission Spectroscopy
The electronic structure of this compound, also known as benzyl (B1604629) phenyl ether, gives rise to distinct absorption and emission properties that can be interrogated using spectroscopic techniques. The presence of two aromatic rings and a methoxy group provides the primary chromophores and auxochromes responsible for its electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals electronic transitions primarily associated with its aromatic systems. The absorption of UV radiation excites valence electrons from lower-energy ground states to higher-energy excited states. tanta.edu.egshu.ac.uk For organic molecules like this, the most significant transitions involve π and n electrons moving to π* antibonding orbitals. shu.ac.uk
The benzene chromophore itself exhibits three characteristic absorption bands, which are modified by the substituents. spcmc.ac.in The most intense band, resulting from an allowed π → π* transition, typically appears in the vacuum UV region (around 184 nm) and is often outside the range of standard instruments. spcmc.ac.in Two weaker, symmetry-forbidden transitions occur at approximately 204 nm and 256 nm. spcmc.ac.in
In this compound, the methoxy (-OCH₃) group acts as an auxochrome. Its non-bonding (n) electrons on the oxygen atom can interact with the π-electron system of the benzene ring, a phenomenon known as n-π conjugation. spcmc.ac.in This interaction typically shifts the primary and secondary absorption bands to longer wavelengths (a bathochromic or red shift). spcmc.ac.in The presence of the ether oxygen also introduces the possibility of n → π* transitions, which are generally of low intensity and may be obscured by the more intense π → π* bands. shu.ac.uk
| Type of Transition | Associated Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital within the benzene rings. shu.ac.uk | 200 - 280 nm | High (ε = 1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |
| n → π | Promotion of a non-bonding electron from the oxygen atom of the methoxy group to a π antibonding orbital of the benzene ring. shu.ac.uk | > 270 nm | Low (ε = 10-100 L mol⁻¹ cm⁻¹) shu.ac.uk |
Note: ε (molar absorptivity) values are typical ranges for the specified transitions.
Fluorescence Spectroscopy and Quantum Yield Determinations
Fluorescence is the emission of a photon from a molecule after it has been promoted to an excited singlet state by absorbing light. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu
The determination of ΦF for this compound is typically performed using a comparative method, referencing a well-characterized fluorescent standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or fluorescein. uci.edursc.org This method relies on the principle that if the standard and test samples have identical absorbance at the same excitation wavelength and are measured under the same conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. uci.edu
The relationship is expressed by the following equation: ΦF,X = ΦF,ST * (GradX / GradST) * (ηX² / ηST²)
Where:
ΦF is the fluorescence quantum yield.
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
η is the refractive index of the solvent.
Subscripts X and ST refer to the test sample and the standard, respectively. uci.edu
| Parameter | Description | Typical Setting/Value |
| Excitation Wavelength | Wavelength at which the sample is excited, usually corresponding to an absorption maximum (λmax). | Set to λmax of the sample (e.g., ~270 nm). |
| Emission Range | Spectral range over which fluorescence is measured. | e.g., 280-500 nm |
| Standard Compound | A compound with a known and stable quantum yield. | Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.55) rsc.org |
| Solvent | The medium in which the sample and standard are dissolved. | Spectroscopic grade, e.g., cyclohexane, ethanol. |
| Absorbance | Measured at the excitation wavelength to ensure equal photon absorption. | Kept below 0.1 to avoid inner filter effects. uci.edu |
X-ray Diffraction (XRD) Crystallography for Solid-State Architectures
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing insights into bond lengths, bond angles, and intermolecular interactions.
Methodologies for Single Crystal X-ray Diffraction
The structural elucidation of this compound via single-crystal X-ray diffraction begins with the growth of high-quality, single crystals, often achieved by slow evaporation of a suitable solvent. researchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer.
The data collection process involves irradiating the crystal with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction pattern as the crystal is rotated. nih.govnih.gov Modern diffractometers are typically equipped with sensitive area detectors like CCDs. nih.govnih.gov The collected data consists of a set of reflections, each with a specific intensity and position, which are then processed. This includes integration of reflection intensities and correction for various factors, such as absorption. nih.gov The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². nih.gov
| Parameter | Description | Typical Instrument/Value |
| Instrument | Diffractometer used for data collection. | Bruker APEXII CCD area-detector nih.gov |
| Radiation Source | Source of X-rays. | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) nih.govnih.gov |
| Temperature | Temperature at which data is collected. | 298 K (room temp) or 100-173 K (low temp) nih.govmdpi.com |
| Data Reduction Software | Program for processing raw diffraction data. | SAINT nih.gov |
| Structure Solution | Program used to solve the phase problem. | SHELXTL nih.gov |
| Refinement Method | Algorithm for optimizing the structural model. | Full-matrix least-squares on F² nih.gov |
Strategies for Overcoming Structural Determination Challenges
The structural determination of flexible molecules like this compound can present challenges. The presence of rotatable bonds (e.g., C-O-C ether linkage, C-C bonds to the phenyl rings) can lead to conformational disorder in the crystal lattice, where the molecule occupies multiple, slightly different orientations. researchgate.net This disorder can complicate the refinement of the crystal structure.
A primary strategy to mitigate such issues is low-temperature X-ray diffraction . mdpi.com Collecting data at cryogenic temperatures (e.g., 100 K) reduces the thermal motion of atoms. This results in sharper electron density maps, which can help resolve disordered components and lead to a more precise and stable structural refinement.
In cases of complex disorder or difficulty in solving the initial structure, computational techniques such as simulated annealing can be employed. This method involves heating a system in silico and then gradually cooling it, allowing it to settle into a low-energy, stable configuration, which can provide a good starting model for crystallographic refinement.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
The way molecules of this compound pack in the crystal is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govresearchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.
By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific regions of intermolecular contact. Red spots on the dnorm map indicate close contacts (shorter than van der Waals radii), which are characteristic of hydrogen bonds and other strong interactions. iucr.org
Decomposing the Hirshfeld surface into a 2D "fingerprint plot" allows for the quantitative analysis of different interaction types. nih.gov For molecules containing phenyl and methoxy groups, the most significant contributions to crystal packing typically come from H···H, C···H/H···C, and O···H/H···O contacts, which represent van der Waals forces and weak C-H···π or C-H···O hydrogen bonds. researchgate.netnih.goviucr.org These weak interactions, such as C-H···π stacking, are crucial in stabilizing the final three-dimensional crystal architecture. iucr.org
| Interaction Type | Description | Typical Contribution to Hirshfeld Surface |
| H···H | Contacts between hydrogen atoms; represents a large portion of the surface area and van der Waals forces. | 48 - 51% nih.govresearchgate.netnih.gov |
| C···H / H···C | Interactions between carbon and hydrogen atoms, often indicative of C-H···π stacking. | 23 - 38% nih.govresearchgate.netnih.gov |
| O···H / H···O | Contacts involving oxygen and hydrogen, suggesting weak C-H···O hydrogen bonds. | 5 - 8% researchgate.netiucr.org |
| C···C | π-π stacking interactions between aromatic rings. | ~2% nih.gov |
Computational Chemistry and Theoretical Modeling of Methoxy Phenyl Methyl Benzene Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of [Methoxy(phenyl)methyl]benzene and predicting its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is employed to calculate optimized molecular geometries and predict various electronic properties. researchgate.netiucr.org DFT methods, such as those utilizing the B3LYP functional with a 6-311G(d,p) basis set, can be used to determine the ground-state electronic energy, dipole moment, and other key characteristics of this compound. iucr.org
The theory partitions the electronic energy into components like kinetic energy, exchange-correlation energy, and potential energy. nih.gov This allows for a detailed analysis of how the arrangement of electrons influences the molecule's stability and properties. For instance, DFT calculations on related methyl-substituted aromatic molecules have been used to study the effect of substituent groups on the electronic properties of the benzene (B151609) ring. researchgate.net These calculations can predict how the methoxy (B1213986) and phenyl groups in this compound modulate its electronic landscape. The results from DFT calculations, such as optimized bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional picture of the molecule corresponding to a minimum on the potential energy surface. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Representative Value | Unit |
|---|---|---|
| Total Energy | Varies with basis set | Hartrees |
| Dipole Moment | ~1.5 - 2.5 | Debye |
| Polarizability | Varies with basis set | a.u. |
| Ionization Potential | ~8.0 - 9.0 | eV |
| Electron Affinity | ~0.1 - 0.5 | eV |
Note: These are typical value ranges for similar aromatic ethers and may vary based on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. ossila.commalayajournal.org
The energy of the HOMO is related to the molecule's ability to donate electrons (its oxidation potential), while the LUMO energy relates to its ability to accept electrons (its reduction potential). ossila.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and methoxy groups, while the LUMO distribution would indicate potential sites for nucleophilic attack. Visualizations of these orbitals can identify the regions of the molecule most involved in electron transfer during chemical reactions. nih.gov
Table 2: Representative Frontier Orbital Energies
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.0 to -6.0 | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -1.0 to -1.5 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| Energy Gap (ΔE) | 3.5 to 4.5 | Indicates chemical stability and reactivity |
Note: These values are illustrative for aromatic ethers and are highly dependent on the computational level of theory.
Population analysis provides a method for assigning partial charges to individual atoms within a molecule, offering insights into charge distribution, dipole moment, and chemical reactivity. researchgate.net While the Mulliken population analysis is a traditional method, it is known to be highly dependent on the basis set used, which can lead to unreliable results. stackexchange.com
Natural Population Analysis (NPA), which is based on the Natural Bond Orbital (NBO) method, offers a more robust alternative. uni-rostock.deresearchgate.net NPA exhibits improved numerical stability and provides a better description of electron distribution, especially in compounds with some ionic character. uni-rostock.deresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which aligns more closely with the chemist's Lewis structure picture. uni-rostock.de For this compound, NPA can quantify the partial positive and negative charges on the carbon, oxygen, and hydrogen atoms. This information is crucial for understanding electrostatic interactions and identifying electrophilic and nucleophilic sites within the molecule. researchgate.net For example, the oxygen atom of the ether group is expected to carry a significant negative charge, influencing its role in intermolecular interactions.
Table 3: Illustrative Natural Population Analysis (NPA) Atomic Charges
| Atom | Representative Charge (e) |
|---|---|
| Oxygen (Ether) | -0.5 to -0.7 |
| Carbon (alpha-carbon) | +0.1 to +0.2 |
| Carbon (methoxy) | -0.1 to -0.2 |
| Carbon (aromatic, C-O) | +0.2 to +0.4 |
Note: Values are representative and can vary with the specific computational method.
Molecular Dynamics and Conformational Studies
While quantum chemical calculations describe the static electronic properties of a molecule, molecular dynamics and conformational studies explore its three-dimensional structure and movement over time.
The three-dimensional shape, or conformation, of this compound is crucial to its properties and interactions. In silico methods, such as molecular mechanics calculations, are used to perform conformational analyses and predict the most stable arrangements of the molecule. nih.gov These studies involve systematically rotating the rotatable bonds—specifically the C-O-C-C and Ph-C-O-C dihedral angles—to map the potential energy surface and identify low-energy conformers. researchgate.net
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. lookchem.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including intramolecular motions like bond vibrations and torsional rotations, as well as intermolecular interactions in a condensed phase. lookchem.comresearchgate.net
For this compound, MD simulations can model the dynamic behavior of the phenyl and methoxy groups, revealing how these components move relative to one another. mdpi.com These simulations can also provide insights into how the molecule interacts with other molecules, such as solvents or other reactants. nih.gov For example, simulations of liquid benzene and its derivatives have been used to understand their structural and thermodynamic properties, which are governed by intermolecular forces. lookchem.comresearchgate.net Such simulations can reveal preferred orientations and packing in the liquid state, driven by non-covalent interactions like π-π stacking between the aromatic rings. researchgate.net
Theoretical Spectroscopy and Photochemical Pathway Analysis
The intrinsic molecular properties and photochemical behavior of this compound, also known as benzyl (B1604629) phenyl ether (BPE), have been elucidated through a variety of computational chemistry techniques. These methods allow for the prediction of spectroscopic features and the exploration of complex reaction pathways that are challenging to observe experimentally.
Computational quantum chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to calculate vibrational and electronic spectra. researchgate.netnih.govscielo.org.za
Vibrational Spectra (IR and Raman): Theoretical vibrational spectra are typically computed by performing a geometry optimization followed by a frequency calculation. These calculations yield harmonic vibrational frequencies, infrared intensities, and Raman activities. For instance, in a computational study of BPE, the vibrational spectra were calculated to understand the molecule's conformational landscape and its interaction with catalyst surfaces. mdpi.comresearchgate.net The calculations helped to distinguish between different conformers, such as a planar C(_s) conformer and a lower-energy C(_1) conformer where the phenyl ring attached to the methylene (B1212753) group is twisted. mdpi.com Comparison between calculated and experimental infrared and inelastic neutron scattering (INS) spectra is a crucial step for validating the computational model. researchgate.net
To improve agreement with experimental data, calculated harmonic frequencies are often scaled using empirical scale factors or more advanced techniques like the Scaled Quantum Mechanical (SQM) force field method. researchgate.net The potential energy distribution (PED) analysis is also employed to provide a detailed assignment of vibrational modes to specific molecular motions. nih.govscispace.com
NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts ((\delta)) and coupling constants. nih.govuncw.edu These calculations provide valuable insights into the electronic environment of the nuclei and can aid in the structural elucidation of complex molecules. Theoretical and NMR chemical shifts are typically calculated for the optimized geometry and compared against experimental values, often showing strong agreement. researchgate.net
Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of organic molecules. chemrxiv.orgresearchgate.netnih.gov By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the position ((\lambda_{max})) and intensity of absorption bands in the UV-Vis spectrum. researchgate.net These calculations help identify the nature of electronic transitions, such as (\pi \rightarrow \pi) or transitions, by analyzing the molecular orbitals involved. acs.org The choice of functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are critical for achieving accurate predictions. researchgate.net
Table 1: Comparison of Computational Methods for Spectroscopic Prediction
| Spectroscopic Technique | Computational Method | Key Properties Calculated | Typical Basis Set | Notes |
| Infrared (IR) / Raman | DFT (e.g., B3LYP) | Vibrational Frequencies, Intensities | 6-31G or larger | Scaling factors are often applied to harmonic frequencies. researchgate.net |
| NMR | DFT with GIAO | Chemical Shifts, Coupling Constants | 6-311++G(d,p) | Provides insight into the electronic structure around nuclei. nih.govuncw.edu |
| UV-Vis | TD-DFT | Excitation Energies, Oscillator Strengths | 6-311++G(d,p) | Crucial for understanding electronic transitions and photochemistry. chemrxiv.org |
While experimental studies on the photochemical rearrangement of benzyl phenyl ether exist, detailed computational investigations into its photodissociation mechanisms are less common in the literature. amanote.com However, the general computational strategies for exploring such processes are well-established. They typically involve mapping the potential energy surfaces (PES) of the molecule in its ground and excited states.
A photochemical reaction begins with the absorption of light, which promotes the molecule from its ground electronic state (S(_0)) to an excited singlet state (S(_1)). acs.org Computational methods like TD-DFT are used to characterize the geometry and energy of this initial excited state. From there, the molecule can undergo several processes:
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S(_1) (\rightarrow) S(_0)).
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S(_1) (\rightarrow) T(_1)), often facilitated by spin-orbit coupling.
Dissociation: The cleavage of a chemical bond, which can occur on either the excited or ground state PES following internal conversion.
For a molecule like BPE, the most likely photodissociation pathway involves the homolytic cleavage of the C(_\text{aliphatic})–O bond, which has the lowest bond dissociation energy. mdpi.com This would produce a benzyl radical and a phenoxy radical. Computational studies would aim to locate the transition states for bond cleavage on the relevant PES and identify any conical intersections that facilitate rapid non-radiative decay back to the ground state.
This compound is a classic example of a flexible bichromophoric molecule, as it contains two distinct light-absorbing units (chromophores)—the phenyl and benzyl groups—connected by a flexible ether linkage. When these chromophores are in close proximity, their electronic states can interact, a phenomenon described by vibronic coupling theory. researchgate.netnih.gov
The foundational model for vibronic interactions in bichromophores was developed by Witkowski, Moffitt, Fulton, and Gouterman. nih.gov This theory describes how the electronic excitation can be delocalized over both chromophores, forming "excitonic" states. The strength of the electronic coupling between the chromophores and its modulation by vibrational motions (vibronic coupling) determines the nature of the excited states and the dynamics of energy transfer between the rings. acs.org
Computational studies on model bichromophores like 1,2-diphenoxyethane (B93615) and diphenylmethane (B89790) have provided deep insights into these phenomena. researchgate.netnih.gov Key aspects explored include:
Excitonic Splitting: The energy difference between the symmetric and antisymmetric combinations of the localized electronic states on each chromophore. This splitting is a direct measure of the electronic coupling. researchgate.net
Conformational Effects: The flexible linker allows the molecule to adopt various conformations, each with a different spatial arrangement of the two chromophores. This conformational heterogeneity strongly influences the excitonic splitting and vibronic coupling.
Coherence Dynamics: Quantum non-adiabatic simulations can monitor the evolution of vibronic coherences—the concerted motion of electrons and nuclei. These coherences, which can survive for hundreds of femtoseconds, are thought to play a key role in efficient energy transfer processes in molecular systems. nih.gov
For BPE, these theoretical concepts imply that upon photoexcitation, the energy may not be localized on a single aromatic ring but could be shared between the two, with vibrational modes of the ether linkage mediating the energy exchange. The presence of an asymmetric environment, such as a single solvent molecule, can break the symmetry and lead to the localization of the electronic excitation on one of the rings. acs.org
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides indispensable tools for mapping out the intricate details of chemical reaction mechanisms, offering insights that complement experimental observations. By modeling reactants, products, intermediates, and transition states, researchers can construct a complete energetic profile of a reaction pathway.
Understanding a reaction mechanism at the molecular level requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are routinely used to locate the geometry of a TS and calculate its energy. A true TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the path of steepest descent from the TS downhill to the reactants on one side and the products on the other. An IRC calculation confirms that the located TS indeed connects the intended reactants and products, thereby validating the proposed mechanistic step. This combination of TS localization and IRC analysis is fundamental to mapping out reaction pathways, including concerted versus stepwise mechanisms and predicting stereochemical outcomes.
Computational modeling is particularly powerful for studying catalytic reactions, such as the cleavage of the ether linkage in this compound, which is a key model reaction for lignin (B12514952) depolymerization. mdpi.comrsc.orgacs.orgdigitellinc.comresearchgate.netrsc.org Clay-based catalysts, such as pillared montmorillonites, are often used for these transformations, and their activity is governed by the nature and strength of their acidic sites. scilit.com
Computational studies have been instrumental in dissecting the role of Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors) in these reactions. semanticscholar.orgrsc.orgresearchgate.net
Role of Acidity: Research on the hydrogenolysis of BPE over NiMo-pillared clay catalysts has shown that the type of acidity dictates the product selectivity. mdpi.comresearchgate.net Computational and experimental findings indicate that Lewis acid sites tend to promote the formation of monomeric aromatic products like toluene (B28343) and phenol, whereas Brønsted acid sites can favor the formation of dimeric products. researchgate.net
Catalyst-Substrate Interaction: DFT calculations have been used to model the adsorption of BPE on the catalyst surface. These studies revealed that BPE adsorbs weakly on sulfided NiMo-pillared clays (B1170129) (NiMoPS) and the clay support itself through van der Waals or hydrogen bonding interactions. mdpi.comresearchgate.net In contrast, it chemisorbs strongly onto the reduced form of the catalyst (NiMoPR). This weaker adsorption on the more active sulfided catalyst allows for higher mobility of the BPE molecule, facilitating its diffusion to the catalytic sites and enhancing the overall reaction rate. researchgate.net
By modeling the reaction pathways on different acidic sites, computational chemistry can predict reaction barriers and explain experimentally observed trends in catalyst activity and selectivity. For example, the superior performance of sulfided NiMo catalysts in selectively cleaving the C(_\text{aliphatic})–O bond is attributed to a higher concentration of strong acid sites. mdpi.comresearchgate.net
Table 2: Product Distribution in the Catalytic Hydrogenolysis of Benzyl Phenyl Ether (BPE) over Different Clay-Based Catalysts mdpi.com
| Catalyst | BPE Conversion (%) | Toluene Yield (%) | Phenol Yield (%) | Other Products (Main) |
| NiMoPS (Sulfided) | 100 | 30 | 30 | Benzene (12%), Cyclohexane (10%) |
| NiMoPR (Reduced) | 100 | 43 | 14 | Benzene (13%), Cyclohexane (12%) |
| PILC (Support Only) | 100 | 12 | 11 | Diphenylmethane (32%) |
Reaction Conditions: 573 K, 20 bar H(_2), 6 hours.
Compound Names
| Compound Name |
| This compound |
| Benzene |
| Benzyl alcohol |
| Benzyl phenyl ether |
| Cyclohexane |
| Diphenylmethane |
| Phenol |
| Toluene |
Advanced Applications and Materials Science Contributions of Methoxy Phenyl Methyl Benzene and Its Derivatives
Applications in Advanced Organic Synthesis
The unique structural features of [Methoxy(phenyl)methyl]benzene derivatives make them valuable building blocks in the construction of complex organic molecules. Their utility spans the synthesis of pharmaceuticals and intricate natural products, where precise control of chemical reactivity is paramount.
Role as Chemical Intermediates in Pharmaceutical Synthesis (e.g., Amino Protecting Agents)
In the intricate world of pharmaceutical synthesis, the temporary protection of reactive functional groups is a critical strategy. Derivatives of this compound have emerged as effective amino-protecting agents, safeguarding the amino group from unwanted reactions during peptide synthesis and the creation of other complex drug molecules.
One notable example is the 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr) group. This derivative serves as a reliable protecting group for the ε-amino function of lysine and the imidazole ring of histidine. ucla.edujst.go.jp The Mtr group exhibits robust stability under various reaction conditions, including catalytic hydrogenation and treatment with trifluoroacetic acid. ucla.edursc.orgrsc.org However, it can be readily removed under specific and mild acidic conditions, such as with dilute methanesulfonic acid in a mixture of trifluoroacetic acid and thioanisole, ensuring the integrity of the synthesized peptide. ucla.edursc.orgrsc.org The strategic use of the Mtr group has enabled the successful solution-phase synthesis of complex peptides like mastoparan X and chicken gastrin-releasing peptide (c-GRP). ucla.edursc.orgrsc.org
Another significant derivative is 4-methoxyphenyl diphenyl methyl chloride . This compound is an important amino-protecting agent, particularly recognized for its crucial role in the synthesis of Entecavir, a potent antiviral medication used to treat hepatitis B virus infection.
The following table summarizes the key characteristics of these amino-protecting agents derived from this compound.
| Protecting Group | Abbreviation | Structure (Illustrative) | Key Applications | Removal Conditions |
| 4-methoxy-2,3,6-trimethylbenzenesulphonyl | Mtr | A sulfonyl group attached to a substituted benzene (B151609) ring | Protection of lysine and histidine in peptide synthesis | Dilute methanesulfonic acid in trifluoroacetic acid-thioanisole |
| 4-methoxyphenyl diphenyl methyl chloride | MMT | A trityl-like group with a p-methoxy substituent | Amino protection in the synthesis of nucleoside analogs like Entecavir | Mild acidic conditions |
Precursors for Complex Natural Product and Synthetic Target Molecules
The synthesis of complex natural products and other challenging synthetic targets often requires starting materials with specific functionalities and stereochemistry. While a direct total synthesis of a natural product starting from this compound is not extensively documented, its derivatives are instrumental as precursors for intricate molecular architectures.
The synthesis of Entecavir serves as a prime example of a complex synthetic target molecule where a this compound derivative plays a pivotal role. researchgate.netub.edunih.govrsc.org The synthesis involves the construction of a carbocyclic nucleoside analog, a molecule of significant structural complexity. The use of 4-methoxyphenyl diphenyl methyl chloride as a protecting agent is a key step in the synthetic route, enabling the selective manipulation of other functional groups within the molecule. This highlights the importance of such derivatives in facilitating the assembly of highly functionalized and stereochemically rich molecules.
Contributions to Functional Materials Development
The aromatic and electronic properties of this compound and its derivatives make them attractive building blocks for the development of advanced functional materials with unique optical and electronic properties.
Scaffolds for Luminogenic Materials and Aggregation-Induced Emission (AIE) Enhancement
Luminogenic materials, which emit light upon excitation, are at the forefront of materials science research with applications in sensing, imaging, and displays. A fascinating phenomenon in this field is Aggregation-Induced Emission (AIE) , where non-emissive or weakly emissive molecules become highly luminescent in the aggregated state.
Derivatives of this compound, particularly those incorporated into larger conjugated systems like tetraphenylethylene (TPE), have been shown to exhibit significant AIE properties. The introduction of electron-donating methoxy (B1213986) groups onto the phenyl rings of TPE derivatives can tune the emission color and enhance the AIE effect. These structural modifications restrict intramolecular rotation in the aggregated state, which is a key mechanism for AIE, leading to enhanced fluorescence. By varying the number and position of methoxy groups, the emission color of these AIE-active molecules can be tuned from yellow-green to red.
Furthermore, the incorporation of a benzoyl or benzyl (B1604629) group into a planar chromophore like pyrene can transform it into an AIE luminogen. rsc.org The resulting derivatives are weakly emissive when dissolved but show strong emission in the aggregated state. rsc.org This demonstrates the utility of the this compound scaffold in designing novel AIE-active materials.
Incorporation into Polymerization Initiator Systems (e.g., Diphenylmethyl Potassium)
In the field of polymer chemistry, initiators are crucial for starting the polymerization process. Diphenylmethyl potassium (DPMK) , a derivative conceptually related to this compound, is a well-known initiator for anionic polymerization. Anionic polymerization is a chain-growth polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
DPMK can be synthesized from diphenylmethane (B89790), a close structural analog of this compound. The classical synthesis involves the metallation of diphenylmethane using potassium naphthenide in a dry, inert atmosphere. researchgate.net The resulting deep red solution of DPMK can then be used to initiate the polymerization of various monomers. The mechanism of initiation involves the nucleophilic attack of the diphenylmethyl anion on the monomer, creating a new anionic species that propagates the polymer chain.
Building Blocks for Dendrimeric Architectures and Polycyclic Aromatic Hydrocarbons
Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. Their unique properties make them suitable for a variety of applications, including drug delivery and catalysis. The synthesis of dendrimers relies on the use of multifunctional building blocks that can create the characteristic branched architecture. While specific examples of this compound being directly used as a dendrimer building block are not prevalent, the fundamental components of this molecule—the phenyl ring and the methoxy group—are common features in the monomers used for dendrimer synthesis. For instance, 1,3,5-trisubstituted benzenes are frequently employed as core or branching units in dendrimer construction.
Polycyclic Aromatic Hydrocarbons (PAHs) are molecules composed of fused aromatic rings. researchgate.netresearchgate.net They are of significant interest due to their unique electronic and optical properties, making them promising materials for organic electronics. The synthesis of complex PAHs often involves the cyclization of precursor molecules containing multiple phenyl rings. chemistryviews.orgrsc.orgrsc.org While this compound itself is not a direct precursor in many established PAH syntheses, its structural motif is a fundamental component of the larger molecules that are used. For example, methods have been developed for the synthesis of PAHs from simple phenol derivatives, which are then elaborated into more complex structures. chemistryviews.org
Metal Complexation and Catalysis Beyond Organic Transformations
The structural motif of this compound, featuring both ether and aromatic functionalities, provides a versatile scaffold for the development of sophisticated ligands in coordination chemistry. These ligands and their resulting metal complexes are pivotal in catalysis that extends beyond traditional organic synthesis, finding applications in areas such as energy conversion and materials science.
Derivatives of this compound play a crucial role in the formation of novel organometallic complexes with unique reactivity. A notable example involves the synthesis of methoxy-substituted ruthenafuran complexes. These are formed from the reaction between a ruthenium(II) precursor, such as cis-[Ru(κ²-dppm)(bpy)Cl₂] (where dppm is 1,1-bis(diphenylphosphino)methane and bpy is 2,2′-bipyridine), and an alkyne like phenyl ynone in methanol (B129727). mdpi.com
In this reaction, a derivative fragment, an anionic bidentate chelate [C(OMe)CHC(Ph)O]⁻, coordinates to the ruthenium center. This ligand fragment is structurally related to the core this compound framework. The resulting complex, a methoxy-substituted ruthenafuran, showcases the successful incorporation of this structural unit into a sophisticated coordination sphere. mdpi.com The reaction yields the complex [Ru(bpy)(κ²-dppm)(C^O)]⁺, demonstrating how the methoxy and phenyl groups contribute to the stabilization and electronic properties of the final organometallic compound. mdpi.com
The table below summarizes the key reactants and products in the formation of such a complex.
| Role | Compound Name | Chemical Formula |
| Ru(II) Precursor | cis-[Ru(κ²-dppm)(bpy)Cl₂] | C₃₅H₃₀Cl₂N₂P₂Ru |
| Reactant | Phenyl ynone | C₉H₆O |
| Solvent | Methanol | CH₄O |
| Methoxy-substituted Ligand Fragment | Anionic bidentate [C(OMe)CHC(Ph)O]⁻ chelate | C₁₀H₉O₂⁻ |
| Product Complex | Methoxy-substituted ruthenafuran [Ru(bpy)(κ²-dppm)(C^O)]⁺ | [C₄₅H₃₉N₂O₂P₂Ru]⁺ |
These ruthenafuran complexes, derived from Ru(II)-vinylidene intermediates, are not only of academic interest for their structural novelty but are also being explored for potential applications in medicinal chemistry as cytotoxic agents. mdpi.com This highlights the versatility of ligand design based on methoxy- and phenyl-substituted scaffolds.
Emerging Roles in Energy Storage and Transfer Systems (e.g., Liquid Organic Hydrogen Carriers)
A significant area where derivatives of this compound show promise is in energy storage, specifically as Liquid Organic Hydrogen Carriers (LOHCs). LOHC systems provide a safe and efficient method for storing and transporting hydrogen by chemically bonding it to a liquid organic molecule through catalytic hydrogenation. wikipedia.orgmdpi.com The hydrogen can be released on demand via a catalytic dehydrogenation process. wikipedia.orgnih.gov
Aromatic compounds are prime candidates for LOHCs due to their ability to undergo reversible hydrogenation of the benzene ring. Compounds structurally similar to this compound, such as dibenzyltoluene and benzyltoluene, are considered highly promising LOHC materials. researchgate.netacs.org These molecules offer favorable physicochemical properties, including high thermal stability, low viscosity, and a wide liquid range. researchgate.net
The potential of methoxy-substituted aromatic compounds as LOHCs has been a subject of thermodynamic studies. Research on methoxy-substituted biphenyls and diphenyl ethers indicates that the presence of methoxy groups can have a positive influence on the thermodynamics of the hydrogenation/dehydrogenation cycle. mdpi.comacs.org The position of the methoxy substituent on the aromatic ring can affect the enthalpy of the reaction, which is a critical factor in optimizing the energy efficiency of the hydrogen storage and release process. mdpi.com For instance, certain methoxy-substituted biphenyls show promise due to potentially more favorable reaction thermodynamics compared to common aromatic LOHCs. mdpi.com
While this compound itself is not a primary LOHC candidate, its derivatives, particularly those with multiple aromatic rings like dibenzyltoluene, are at the forefront of LOHC research. researchgate.netnih.gov The fundamental principle relies on the catalytic hydrogenation of the aromatic rings to store hydrogen and their subsequent dehydrogenation to release it.
The table below compares key properties of several established LOHC systems.
| LOHC System | Hydrogen-Lean Form | Hydrogen-Rich Form | Gravimetric H₂ Capacity (wt%) | Dehydrogenation Temperature (°C) |
| Toluene (B28343)/Methylcyclohexane | Toluene | Methylcyclohexane | 6.1 | ~350 |
| N-ethylcarbazole/Perhydro-N-ethylcarbazole | N-ethylcarbazole | Perhydro-N-ethylcarbazole | 5.8 | < 200 |
| Dibenzyltoluene/Perhydro-dibenzyltoluene | Dibenzyltoluene | Perhydro-dibenzyltoluene | 6.2 | 270 - 320 |
The exploration of methoxy-substituted derivatives within this class of compounds could lead to next-generation LOHCs with improved performance, such as lower dehydrogenation temperatures and enhanced stability over multiple cycles. mdpi.com
Future Directions and Interdisciplinary Research Opportunities
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes for [Methoxy(phenyl)methyl]benzene and related aryl ethers is a paramount objective. Traditional methods like the Williamson ether synthesis, while effective, often rely on harsh reagents and organic solvents masterorganicchemistry.com. Future innovations will focus on minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable materials researchgate.net.
Key areas of innovation include:
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times and improves yields by enabling efficient and uniform heating youtube.com. Research has demonstrated the rapid formation of benzhydryl ethers using microwave irradiation, often in conjunction with greener solvent systems like protic ionic liquids (pILs) yale.eduyale.edu. This approach not only reduces reaction times from hours to minutes but also aligns with the principles of green chemistry by minimizing energy usage and waste yale.edurasayanjournal.co.intsijournals.com.
Metal-Free Catalysis in Aqueous Media: A significant advancement is the development of metal-free arylation reactions performed in water organic-chemistry.orgnih.govacs.org. The use of diaryliodonium salts as arylating agents for benzylic alcohols under mild, aqueous conditions avoids the need for expensive and potentially toxic transition metal catalysts organic-chemistry.orgacs.orgresearchgate.net. This method is environmentally friendly, employing sodium hydroxide (B78521) as the base and water as the solvent, and enhances atom economy as the iodoarene byproduct can be recovered and reused organic-chemistry.org.
Alternative Reagents and Catalysts: The exploration of greener methylating agents, such as dimethyl carbonate (DMC) with recyclable zeolite catalysts, presents a sustainable alternative to hazardous methyl halides . Although requiring high temperatures, this method is advantageous due to the non-toxic nature of DMC . Furthermore, the use of plant-based catalysts and solid-supported reagents is an emerging field that promises biodegradability and cost-effectiveness researchgate.net.
Interactive Table 1: Comparison of Green Synthetic Methodologies for Aryl Ethers
| Method | Key Features | Typical Conditions | Advantages | Challenges | Citations |
| Microwave-Assisted Synthesis | Rapid, energy-efficient heating | Protic ionic liquid solvent, microwave irradiation | Drastically reduced reaction times, high conversion rates | Specialized equipment required | yale.eduyale.edurasayanjournal.co.in |
| Metal-Free Synthesis in Water | Avoids transition metal catalysts | Diaryliodonium salts, NaOH, Water, 60°C | Environmentally benign, high atom economy, mild conditions | Substrate scope can be limited by electronics | organic-chemistry.orgnih.govacs.orgresearchgate.net |
| Zeolite-Catalyzed Methylation | Uses non-toxic dimethyl carbonate | NaY zeolite catalyst, 180-200°C | Recyclable catalyst, non-toxic reagent | High energy input required |
Exploration of Unconventional Reactivity and Catalytic Phenomena
Beyond established synthetic transformations, future research will delve into novel reactivity patterns of the C-O bond in this compound and its analogues. A particularly promising frontier is the use of photocatalysis to enable reactions under ambient conditions that are challenging to achieve through thermal methods.
Visible-light photocatalysis has emerged as a powerful tool for C-O bond cleavage in diaryl ethers, a reaction of significant interest for the degradation of lignin (B12514952) and the recovery of valuable phenols nih.govnih.gov. Key research directions include:
Photoredox-Catalyzed C-O Bond Cleavage: Acridinium photocatalysts, in combination with a Lewis acid co-catalyst, can facilitate the acidolysis of diaryl ethers at room temperature nih.govresearchgate.net. Mechanistic studies suggest that the catalytic cycle involves the electrophilic attack of a generated aryl carboxylic radical on the electron-rich aryl ring of the ether nih.gov.
Uranyl-Photocatalyzed Hydrolysis: Uranyl cations have been shown to photocatalyze the hydrolysis of diaryl ethers into their constituent phenols using visible light at room temperature nih.govacs.org. The mechanism involves a synergistic single electron transfer (SET) from the ether to the excited uranyl catalyst, followed by an oxygen atom transfer (OAT) from a uranyl peroxide species, with water serving as the ultimate oxygen source nih.govacs.org.
These photocatalytic strategies represent a paradigm shift, offering low-energy pathways to activate the strong C-O bond in aryl ethers. Applying these principles to this compound could unlock new synthetic transformations and degradation pathways, with potential applications in biomass conversion and fine chemical synthesis.
Synergistic Integration of Experimental and Computational Approaches
The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental studies provides unprecedented insight into reaction mechanisms, transition states, and selectivity. This synergy is crucial for the rational design of more efficient catalysts and reaction conditions for the synthesis and transformation of this compound.
Future research will benefit from:
Mechanistic Elucidation: For reactions like the Williamson ether synthesis, a combined approach of experimental analysis, kinetic modeling, and quantum-mechanical calculations can fully unravel complex reaction networks, including the impact of solvents on regioselectivity (O- vs. C-alkylation) rsc.org. DFT calculations can highlight structural differences in transition states and explain how solvents stabilize or destabilize key intermediates rsc.org.
Predictive Modeling: Computational tools can predict the reactivity of various substituted benzhydryl systems acs.org. By calculating quantum mechanical properties and linking them to reactivity parameters through machine learning, quantitative structure-reactivity relationships (QSRRs) can be developed acs.org. This allows for the in-silico screening of substrates and the prediction of reaction outcomes, accelerating the discovery of new reactions.
Understanding Photochemical Pathways: DFT is also valuable for evaluating proposed mechanisms in photoinduced rearrangements of aryl ethers, helping to determine the feasibility of intermediates like spirocyclic diradicals and clarifying reaction pathways acs.orgnih.govmdpi.com.
This integrated approach moves beyond trial-and-error experimentation, enabling a more targeted and efficient exploration of the chemical space surrounding this compound.
Development of Novel Applications in Emerging Technologies and Advanced Materials
The unique diphenylmethyl moiety of this compound makes it an attractive building block for advanced materials and a useful functional group in complex molecule synthesis.
Promising areas for development include:
Porous Organic Polymers (POPs): Benzyl (B1604629) methyl ether compounds can be used as monomers for the synthesis of hyper-cross-linked polymers (HCPs) researchgate.net. These materials are produced through Friedel-Crafts chemistry, and recent advances have demonstrated metal-free synthesis using recyclable Brønsted acid catalysts. The resulting HCPs possess permanent porosity and high surface areas, making them candidates for applications in gas storage, separation, and catalysis researchgate.net.
Protecting Groups in Synthesis: The benzhydryl ether group is a valuable protecting group for alcohols in multi-step organic synthesis, particularly for therapeutic compounds and peptides yale.eduyale.edu. Its stability and specific cleavage conditions allow for the selective masking of hydroxyl groups during the construction of complex molecular architectures yale.edu.
Photoinitiators for Polymerization: Benzoin methyl ether, a related compound, is a well-known photoinitiator used to trigger UV-initiated polymerization of acrylic monomers kpi.uabiocrick.com. Exploring the photochemical properties of this compound itself could lead to the development of new photoinitiating systems for creating advanced polymer materials kpi.ua.
Comparative Studies with Other Aryl Ether and Methoxydiphenyl Systems
To fully understand the unique properties of this compound, it is essential to conduct comparative studies with structurally related aryl ethers and diphenylmethane (B89790) derivatives. Such studies help to elucidate structure-property and structure-reactivity relationships.
Future research should focus on:
Electronic Effects on Reactivity: Systematic studies on the synthesis of substituted benzhydryl ethers have shown that the electronic nature of substituents on the phenyl rings significantly impacts reactivity yale.eduyale.edu. Electron-donating groups (e.g., methoxy (B1213986), methyl) stabilize the benzhydryl carbocation intermediate that forms during SN1-type etherification reactions, leading to higher product conversion. In contrast, electron-withdrawing groups (e.g., fluorine) destabilize this intermediate and result in unsuccessful or low-yield reactions yale.eduyale.edu. This highlights the electronic sensitivity of the diphenylmethyl system.
Steric Hindrance in Synthesis: The classic Williamson ether synthesis is an SN2 reaction, and its efficiency is highly dependent on steric hindrance masterorganicchemistry.com. When planning a synthesis, a comparative analysis is necessary. For this compound, the secondary benzylic carbon presents moderate steric bulk. Comparing its reactivity to primary benzylic ethers (like benzyl methyl ether) and tertiary systems would provide a clearer understanding of synthetic limitations and opportunities masterorganicchemistry.com.
Bond Dissociation Energies: Comparative computational studies can quantify the C-O bond dissociation energy of this compound relative to other aryl ethers, such as simple diphenyl ether or anisole. This data is critical for predicting its stability and suitability for applications in high-temperature environments or for designing catalytic systems for its selective cleavage.
Interactive Table 2: Effect of Benzhydrol Substituents on Ether Synthesis Conversion (%)
| Starting Benzhydrol | Substituent Effect | Alcohol: 1-Propanol | Alcohol: 2-Propanol | Alcohol: (-)-Menthol | Citation |
| 4,4'-dimethoxybenzhydrol | Strong Electron-Donating | 83% | 11% | 11% | yale.edu |
| 4,4'-dimethylbenzhydrol | Electron-Donating | 100% | 100% | 26% | yale.edu |
| Benzhydrol | Neutral (Reference) | 23% | 0% (Unknown product) | 0% | yale.edu |
| 4,4'-difluorobenzhydrol | Electron-Withdrawing | 11% | 76% | Not Reported | yale.edu |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [Methoxy(phenyl)methyl]benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions using methoxy-substituted benzyl halides and benzene derivatives. Key reagents include Lewis acids (e.g., AlCl₃) as catalysts, with controlled temperatures (0–25°C) to minimize side reactions like over-alkylation. Solvent polarity (e.g., dichloromethane vs. toluene) significantly impacts regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound from by-products such as di-substituted derivatives .
Q. How can structural characterization of this compound be performed to confirm its configuration?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H and ¹³C NMR spectra for methoxy (-OCH₃) proton signals at δ 3.2–3.8 ppm and aromatic proton splitting patterns to confirm substitution .
- XRD : Single-crystal X-ray diffraction resolves spatial arrangement. For example, intermolecular C-H···O(methoxy) hydrogen bonding (2.7–3.0 Å) stabilizes crystal packing . Phase annealing methods (e.g., SHELX-90) improve resolution for larger structures .
Q. What are the common derivatives of this compound, and how are they utilized in organic synthesis?
- Methodological Answer : Derivatives include halogenated (e.g., chloro, fluoro) and carbonyl-functionalized analogs. For example:
- Halogenation : Use NCS (N-chlorosuccinimide) in DMF to introduce chlorine at the para position, yielding 4-chloro-[methoxy(phenyl)methyl]benzene, a precursor for cross-coupling reactions .
- Esterification : React with acyl chlorides (e.g., benzoyl chloride) to form esters like methyl 4-[methoxy(phenyl)methyl]benzoate, used in polymer synthesis .
Advanced Research Questions
Q. What crystallographic challenges arise when analyzing this compound derivatives, and how are they addressed?
- Methodological Answer : Polymorphism and disordered methoxy groups complicate structure determination. Strategies include:
- Low-temperature XRD : Reduces thermal motion artifacts, enhancing electron density maps for methoxy oxygen atoms .
- Simulated annealing : SHELX-90’s phase annealing optimizes initial phase estimates, particularly for structures with heavy atoms (e.g., bromine substituents) .
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) quantify electronic effects:
- HOMO-LUMO gaps : Methoxy groups lower the gap (∼4.5 eV), increasing electrophilic aromatic substitution reactivity at the ortho position .
- Solvent effects : PCM (Polarizable Continuum Model) simulations in toluene show enhanced charge transfer compared to polar solvents .
Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often stem from assay conditions. Standardize protocols:
- Antimicrobial assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC (Minimum Inhibitory Concentration) protocols .
- Metabolite identification : LC-MS/MS tracks metabolites like 2-COOH-[S2200], ensuring results are not confounded by degradation products .
Q. What methodologies assess the environmental impact of this compound derivatives?
- Methodological Answer : Conduct OECD guideline studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
